molecular formula C27H21NO9S2 B15080466 bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Cat. No.: B15080466
M. Wt: 567.6 g/mol
InChI Key: MFBYEIYUHIXHGZ-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate (CAS: 303059-52-1) is a fluorene-based compound featuring sulfonate ester groups at the 2,7-positions, 4-methoxyphenyl substituents, and a hydroxyimino moiety at position 8. Its synthesis involves multi-step functionalization of the fluorene core, as inferred from related sulfonate derivatives ().

Properties

Molecular Formula

C27H21NO9S2

Molecular Weight

567.6 g/mol

IUPAC Name

bis(4-methoxyphenyl) 9-hydroxyiminofluorene-2,7-disulfonate

InChI

InChI=1S/C27H21NO9S2/c1-34-17-3-7-19(8-4-17)36-38(30,31)21-11-13-23-24-14-12-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-9-5-18(35-2)6-10-20/h3-16,29H,1-2H3

InChI Key

MFBYEIYUHIXHGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common approach includes the initial formation of the fluorene core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution reactions. The hydroxyimino group is then introduced via oximation reactions, and finally, sulfonation is carried out to attach the sulfonate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures the scalability of the production process while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted fluorene derivatives .

Scientific Research Applications

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes or receptors, potentially modulating their activity. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions contribute to the compound’s observed biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, sulfonate/sulfonamide groups, and core modifications. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Formula Molecular Weight Applications/Properties
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate (Target) 4-Methoxyphenyl sulfonate esters; hydroxyimino at C9 C27H22O8S2* ~554.6 g/mol Potential use in organic electronics or surfactants; limited direct data
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate () 4-Methylphenyl sulfonate esters; lacks hydroxyimino C27H22O6S2 506.6 g/mol Higher hydrophobicity; used in materials synthesis
Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate () 3-Methoxyphenyl sulfonate esters; meta-substitution C27H22O8S2 554.6 g/mol Altered electronic properties due to methoxy position; CCS data available
FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) Sulfonamide groups; cyclohexyl substituents C26H34N4O4S2 562.7 g/mol GPX4 inhibitor; induces ferroptosis in cancer therapy
CIL56 (Piperidine sulfonamide derivative; ) Piperidine sulfonamide; hydroxyimino at C9 C23H27N3O5S2 489.6 g/mol Bioactive compound; no direct application data

*Molecular formula inferred from and .

Key Differences and Implications

Substituent Effects: 4-Methoxy vs. 4-Methyl (): The methoxy group enhances electron-donating capacity and solubility in polar solvents compared to methyl, making the target compound more suitable for optoelectronic applications. 3-Methoxy vs.

Sulfonate Esters vs. Sulfonamides :

  • Sulfonate esters (target compound) are more hydrolytically stable than sulfonamides (e.g., FIN56) but less reactive in biological systems. FIN56’s sulfonamide groups facilitate binding to GPX4, a key enzyme in ferroptosis .

Hydroxyimino Group: The hydroxyimino moiety at C9 in the target compound and FIN56 introduces redox activity, which could stabilize charge-separated states in photovoltaic materials or mediate biological redox reactions .

Biological Activity

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H21N1O9S2C_{27}H_{21}N_{1}O_{9}S_{2}, with a molecular weight of approximately 507.5 g/mol. The compound features a hydroxyimino group that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC27H21N1O9S2
Molecular Weight507.5 g/mol
IUPAC NameThis compound
Physical StateCrystalline Powder
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

  • Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties due to the presence of methoxy groups which can donate electrons.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation.
    • Case Study : A study on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, potentially reducing cytokine production.
    • Case Study : In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Properties : Emerging evidence suggests neuroprotective effects in models of oxidative stress.
    • Case Study : In neuronal cell cultures exposed to oxidative stress, treatment with the compound reduced cell death and preserved mitochondrial function.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Characteristics
Bis(4-methoxyphenyl) fluorene Contains two methoxy groupsEnhanced solubility compared to non-substituted analogs
Hydroxyimino derivatives Hydroxyimino functional groupPotential for increased biological activity
Fluorene sulfonates Sulfonate groupsImproved solubility and bioavailability

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